molecular formula C18H20N2O4S B2688003 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-37-7

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2688003
CAS No.: 921773-37-7
M. Wt: 360.43
InChI Key: WPILMRJJBWKQPJ-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C18H20N2O4S. It is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by sulfonation and subsequent functionalization to introduce the isobutoxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the isobutoxy group but shares the indole and sulfonamide moieties.

    4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide: Contains a methoxy group instead of an isobutoxy group.

Uniqueness

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which may enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature could contribute to its distinct biological activity compared to similar compounds .

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILMRJJBWKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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